molecular formula C11H15NO B1625228 2-(Piperidin-4-yl)phenol CAS No. 910605-43-5

2-(Piperidin-4-yl)phenol

Cat. No. B1625228
M. Wt: 177.24 g/mol
InChI Key: FEKPQWCDELSHHJ-UHFFFAOYSA-N
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Patent
US05654299

Procedure details

A solution of 1-benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine (1.22 g) in 20 mL of tetrahydrofuran was treated with 10% palladium on carbon catalyst (0.12 g) and hydrogenated at the atmospheric pressure for 16 hours. Upon filtration and evaporation of the filtrate the named product was obtained (0.36 g) as a solid; MS: 178; NMR: 1.8-1.9 (m, 4), 2.7-2.8 (m, 2), 3.0 (m, 1), 3.2 (d, J=12, 2), 5.4 (br, 2), 6.7 (d, J=8, 1), 6.8 (t, J=7, 1), 7.0-7.1 (m, 1), 7.1 (d, J=7, 2).
Name
1-benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[O:23]CC2C=CC=CC=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>O1CCCC1.[Pd]>[OH:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[CH:14]1[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1

Inputs

Step One
Name
1-benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine
Quantity
1.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=C(C=CC=C1)OCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon filtration and evaporation of the filtrate the named product
CUSTOM
Type
CUSTOM
Details
was obtained (0.36 g) as a solid

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.